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Dimethylberyllium

Organometallic Chemistry Reaction Mechanisms Precursor Design

Dimethylberyllium (Be(CH₃)₂) is a highly reactive, electron-deficient organometallic compound belonging to the group 2 metal alkyl class. It exists as a white, polymeric solid at room temperature, characterized by three-center two-electron (3c-2e) methyl bridge bonds and an orthorhombic crystal structure.

Molecular Formula C2H6Be
Molecular Weight 39.08 g/mol
CAS No. 506-63-8
Cat. No. B1605263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylberyllium
CAS506-63-8
Molecular FormulaC2H6Be
Molecular Weight39.08 g/mol
Structural Identifiers
SMILES[Be+2].[CH3-].[CH3-]
InChIInChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2
InChIKeyLTGFPOASROGREL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylberyllium (CAS 506-63-8): A Volatile Organometallic Precursor for ALD, CVD, and Catalysis


Dimethylberyllium (Be(CH₃)₂) is a highly reactive, electron-deficient organometallic compound belonging to the group 2 metal alkyl class [1]. It exists as a white, polymeric solid at room temperature, characterized by three-center two-electron (3c-2e) methyl bridge bonds and an orthorhombic crystal structure [2]. The compound sublimes at 200 °C and exhibits a vapor-phase association consisting of monomeric, dimeric, and trimeric species [3]. Its significant vapor pressure and high beryllium content make it a candidate precursor for atomic layer deposition (ALD) of BeO thin films and as a p-type dopant source in metalorganic chemical vapor deposition (MOCVD) of III-V semiconductors [4][5]. Its procurement is strictly limited to specialized research and industrial settings due to extreme pyrophoricity, air-sensitivity, and established carcinogenicity (IARC Group 1) .

Why Dimethylberyllium Cannot Be Substituted by Other Group 2 or Group 13 Alkyls in Critical Processes


Substituting dimethylberyllium with a seemingly analogous compound, such as diethylberyllium, trimethylaluminum, or dimethylzinc, is not a straightforward exchange. The specific physicochemical properties and reaction pathways of Be(CH₃)₂, driven by the small atomic radius and high charge density of beryllium, lead to distinct outcomes. For instance, dimethylberyllium and diethylberyllium undergo divergent decomposition mechanisms upon heating due to the presence or absence of β-hydrogen atoms, resulting in the formation of different reactive intermediates that dictate the final product distribution in chemical vapor deposition [1]. Furthermore, its structural and electronic properties differ from trimethylaluminum, leading to unique mass spectral fragmentation patterns and distinct Lewis acidity, which are critical for tailoring film properties in ALD and optimizing catalyst performance [2]. The following quantitative evidence outlines the specific, measurable differentiators that justify a deliberate, performance-based selection of dimethylberyllium over its closest alternatives.

Quantitative Differentiators for Dimethylberyllium: Evidence for Scientific and Industrial Selection


Mechanistic Divergence in Thermal Decomposition: β-Hydride Elimination vs. α-Elimination

Dimethylberyllium (Me₂Be) exhibits a fundamentally different thermal decomposition pathway compared to its closest analog, diethylberyllium (Et₂Be). Due to the lack of β-hydrogen atoms, Me₂Be cannot undergo β-hydride elimination, a common degradation route for metal ethyl compounds. Instead, Me₂Be pyrolyzes via α-elimination, generating the extremely reactive methyleneberyllium (CH₂=Be) intermediate, a ground-state triplet species [1]. In contrast, Et₂Be thermally decomposes via β-hydride elimination to form beryllium hydride (BeH₂) [2]. This mechanistic divergence is critical for controlling the purity and composition of films grown by CVD or ALD, as the byproducts of precursor decomposition can incorporate as contaminants.

Organometallic Chemistry Reaction Mechanisms Precursor Design

ALD-Derived BeO Film Properties: Superior Electrical Performance vs. Al₂O₃

Beryllium oxide (BeO) thin films (5-10 nm) grown via atomic layer deposition (ALD) using dimethylberyllium and water (H₂O) at 200 °C demonstrate quantifiably superior electrical properties compared to aluminum oxide (Al₂O₃) films, a common alternative passivation layer [1]. ALD-grown BeO layers exhibited lower interface defect density, lower hysteresis, smaller frequency dispersion, and a lower leakage current density at the same effective oxide thickness (EOT) when evaluated as a barrier/passivation layer in III-V devices [2]. This performance is attributed to BeO's large bandgap (10.6 eV), high thermal stability, and effective diffusion barrier properties, combined with a significant self-cleaning effect during the ALD process [3].

Atomic Layer Deposition Semiconductor Passivation Dielectric Films

Comparative Vapor Pressure and Phase Behavior: Solid vs. Liquid Precursor Handling

Dimethylberyllium and diethylberyllium present a clear trade-off in physical properties that directly affects precursor delivery and handling. Dimethylberyllium is a solid that sublimes at 200 °C and has an enthalpy of vaporization of 88.7 kJ/mol at 388 K, which indicates lower volatility compared to its liquid analog [1][2]. In contrast, diethylberyllium is a liquid at room temperature (melting point 12 °C) and has a significantly higher vapor pressure, measured at approximately 1.6 Torr at 25 °C and 27 Torr at 85 °C [3]. This fundamental difference means that while diethylberyllium offers easier vapor delivery, dimethylberyllium's lower volatility may be advantageous for processes requiring more controlled precursor flux or for solid-source delivery systems.

CVD/ALD Precursor Volatility Material Handling

Unique Reactivity with CO₂: Ignition and Photon Emission

Dimethylberyllium exhibits a unique and violent reactivity with carbon dioxide (CO₂), a property not observed for its diethyl analog. The reaction of neat Me₂Be with CO₂ results in immediate ignition and photon emission [1]. DFT and ab initio calculations reveal that the exothermicity of the reaction is sufficient to drive the unimolecular decomposition of Me₂Be into the highly reactive methyleneberyllium intermediate, CH₂=Be. This species then reacts further with CO₂. The observed photon emission is rationalized by the intensely exothermic formation of (BeO)n oligomers, with the formation of (BeO)₄ rings being sufficiently exothermic (releasing >5.6 eV of energy) to populate excited states [2]. Diethylberyllium, while also reacting exothermically with CO₂, decomposes via a different β-hydride elimination pathway and does not produce the same observable ignition phenomenon [3].

CO₂ Activation Pyrophoricity Energetic Materials

Ionization Energy and Mass Spectral Fragmentation: Distinct from Al and B Analogs

The electronic structure and gas-phase stability of dimethylberyllium, as reflected in its ionization energy (IE) and mass spectral fragmentation pattern, are distinct from those of its group 13 analog, trimethylaluminum (AlMe₃). The IE of monomeric Me₂Be has been experimentally determined by electron impact to be 10.67 ± 0.07 eV [1]. Comparative mass spectral studies have shown that the fragmentation pathways of Me₂Be, trimethylboron (BMe₃), and trimethylaluminum (AlMe₃) differ significantly, which is attributed to differences in metal-carbon bond strengths and the ability to form stable cationic fragments [2]. For instance, the appearance energy for the (CH₂Be⁺) fragment from Me₂Be is 11.92 ± 0.05 eV [3], a value that is specific to the beryllium system.

Analytical Chemistry Mass Spectrometry Electronic Structure

Structural Polymorphism: Polymeric Solid vs. Monomeric Gas Phase

Dimethylberyllium exhibits a pronounced structural duality that is critical for its applications and distinguishes it from many analogs. In the solid state, it forms a polymeric chain structure with methyl groups acting as three-center two-electron (3c-2e) bridges, resulting in beryllium atoms with a covalence of 6 [1][2]. In stark contrast, it is predominantly monomeric in the gas phase and in hydrocarbon solvents, adopting a linear geometry [3]. This is unlike trimethylaluminum, which exists as a dimer in both the liquid and gas phases at moderate temperatures [4]. This polymeric-to-monomeric transition upon sublimation directly influences its vapor pressure and the nature of the reactive species delivered to a substrate in a CVD or ALD process.

Coordination Chemistry Solid-State Chemistry Electron-Deficient Bonding

Evidence-Backed Application Scenarios for Dimethylberyllium Procurement


Atomic Layer Deposition (ALD) of High-Performance BeO Passivation Layers for III-V Semiconductors

Dimethylberyllium is the precursor of choice for depositing BeO thin films by ALD when the application demands superior electrical performance over conventional Al₂O₃ passivation layers. The evidence shows that ALD BeO films grown from Me₂Be and H₂O at 200 °C exhibit lower interface defect density, lower hysteresis, smaller frequency dispersion, and reduced leakage current at a given effective oxide thickness compared to Al₂O₃ [1][2]. These properties, combined with BeO's large bandgap (10.6 eV) and excellent thermal stability, make it an ideal candidate for interfacial passivation in high-mobility III-V channel devices [3].

Fundamental Studies of Electron-Deficient Bonding and Polymer-to-Monomer Phase Transitions

Dimethylberyllium serves as a model compound for investigating electron-deficient bonding and the thermodynamics of structural phase transitions. Its unique ability to exist as a polymeric solid with 3-center-2-electron methyl bridges and transition to a monomeric gas phase upon sublimation makes it an ideal subject for X-ray crystallography, vapor pressure studies, and computational chemistry [1][2][3]. Researchers studying the fundamentals of group 2 organometallic chemistry or the behavior of bridging ligands will find Me₂Be to be a well-characterized and prototypical system.

Precursor for Beryllium Hydride (BeH₂) Synthesis and Beryllium Doping in MOCVD

For applications requiring a source of high-purity beryllium, dimethylberyllium is a viable precursor. It can be reacted with lithium aluminum hydride (LiAlH₄) to synthesize beryllium hydride (BeH₂) [1]. Furthermore, its use as a beryllium doping source in MOCVD of III-V semiconductors is well-established, with beryllium offering lower memory effects and a lower diffusion rate compared to alternative p-type dopants like zinc or magnesium, enabling more abrupt and controlled doping profiles [2].

Model Compound for Computational Studies of Highly Exothermic Gas-Phase Reactions

The extreme and unique reactivity of dimethylberyllium with CO₂, resulting in ignition and photon emission, makes it a compelling subject for high-level computational chemistry [1]. DFT and ab initio studies have used Me₂Be to model the activation of CO₂ and the formation of highly exothermic (BeO)ₙ oligomers, providing insights into reaction mechanisms, excited-state chemistry, and the properties of novel energetic materials [2]. This scenario is relevant for researchers in theoretical chemistry and materials science exploring new frontiers in reactivity.

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